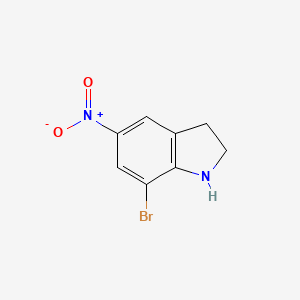

7-Bromo-5-nitroindoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSNLUZLJCPUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80314475 | |

| Record name | 7-bromo-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87240-06-0 | |

| Record name | 87240-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-bromo-5-nitroindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80314475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 5 Nitroindoline and Its Key Precursors

Strategies for Regioselective Bromination and Nitration of Indoline (B122111) Cores

The introduction of bromine and nitro groups onto the indoline ring at specific positions is a key challenge in the synthesis of 7-bromo-5-nitroindoline. The electronic properties of the indoline system, influenced by the nitrogen atom and any N-substituents, dictate the preferred sites of electrophilic attack.

Direct Bromination Approaches

Direct bromination of the indoline core can be achieved using various brominating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions and the presence of activating or deactivating groups on the indoline ring. For instance, the bromination of N-acetylindoline with N-bromosuccinimide (NBS) in the presence of a catalytic amount of ammonium acetate has been shown to selectively yield the 5-bromo derivative. While direct C7 bromination of indolines is less common, analogous systems like 4-substituted NH-free indazoles have been shown to undergo regioselective C7 bromination with N-bromosuccinimide (NBS) in DMF at 80°C, yielding the desired C7 halogenated product in high yield. nih.gov This suggests that with appropriate directing groups or reaction conditions, C7 bromination of an indoline precursor could be a viable strategy.

Nitration Pathways for Substituted Indolines

The nitration of substituted indolines is a critical step in the synthesis of 5-nitroindoline derivatives. Research has demonstrated the successful regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. figshare.com This method offers a facile and efficient route to 5-nitroindoline precursors. Another approach involves a Cu-catalyzed remote C-H nitration of indolines at the C5 position using tert-butyl nitrite as the nitro source. researchgate.net This reaction proceeds at room temperature and under aerobic conditions, highlighting a green and efficient methodology. The choice of the N-protecting group can significantly influence the outcome of the nitration reaction, with acyl groups being commonly employed to modulate the reactivity of the indoline nitrogen and direct the electrophilic attack.

Multi-step Synthetic Routes from Indole (B1671886) or Related Precursors

The synthesis of this compound often necessitates a multi-step approach, starting from more readily available precursors like indole. These routes involve a series of functional group transformations and protection/deprotection steps to install the desired substituents in the correct positions.

Sequential Functionalization Protocols

A plausible multi-step synthesis of this compound can be envisioned through a sequential functionalization strategy. This would typically involve the following key steps:

N-Protection of Indole: The indole nitrogen is first protected, commonly with an acetyl group, to prevent unwanted side reactions and to direct subsequent electrophilic substitutions.

Reduction to Indoline: The protected indole is then reduced to the corresponding indoline.

Regioselective Nitration: The N-protected indoline undergoes regioselective nitration at the C5 position.

Regioselective Bromination: Subsequent bromination is carried out to introduce the bromine atom at the C7 position. The order of nitration and bromination may be interchangeable depending on the directing effects of the substituents at each stage.

Deprotection: Finally, the N-protecting group is removed to yield the target this compound.

The synthesis of a closely related compound, 5-bromo-N-acetyl-7-nitroindoline, has been reported, which supports the feasibility of such a sequential approach. jst.go.jp

"Indole-Indoline-Indole" Transformation Principles

The "indole-indoline-indole" transformation principle refers to the synthetic strategy of converting a stable indole starting material into a more reactive indoline intermediate to facilitate certain chemical modifications, followed by re-aromatization back to an indole derivative if desired. In the context of synthesizing this compound, the initial reduction of an indole precursor to an indoline is a key application of this principle. This transformation allows for the selective functionalization of the benzene ring portion of the molecule without interference from the reactivity of the pyrrole double bond present in indoles. Once the desired bromination and nitration have been achieved on the indoline core, the resulting substituted indoline is the final target. However, if a substituted indole were the target, dehydrogenation of the indoline would be the final step.

Synthesis of N-Acylated and Other Substituted this compound Derivatives

The synthesis of N-acylated and other substituted derivatives of this compound is of interest for various applications. For instance, N-acyl-7-nitroindolines are known for their photolytic properties. acs.org

The synthesis of N-acylated derivatives can be achieved by treating the parent this compound with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base. The synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates has been demonstrated starting from commercially available 5-bromo-7-nitroindoline. acs.orgresearchgate.net This suggests that the this compound scaffold is accessible for further derivatization at the nitrogen atom.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | 1.1 equiv. NBS, DMF, 80 °C | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84 | nih.gov |

| N-protected indolines | Ferric nitrate | C5-nitrated N-protected indolines | Moderate to excellent | figshare.com |

| Indolines | tert-butyl nitrite, Cu catalyst | C5-nitrated indolines | Not specified | researchgate.net |

| 5-bromo-N-acetyl-7-nitroindoline and glycal | Pd(PPh3)4, Ag2CO3, 1,4-dioxane, 60 °C | Coupled product | Not specified | jst.go.jp |

| 5-bromo-7-nitroindoline | Triphosgene, Pyridine, then RSH | 5-bromo-7-nitroindoline-S-thiocarbamates | >90 | acs.orgresearchgate.net |

N-Acylation Methods for this compound

The direct N-acylation of 7-nitroindoline (B34716) and its derivatives, including this compound, is often reported to be challenging. This difficulty is attributed to the reduced nucleophilicity of the nitrogen atom due to the presence of the electron-withdrawing nitro group on the aromatic ring. Despite this, several methods have been developed to achieve N-acylation, which is crucial for the synthesis of photoreactive compounds and other functional molecules.

One successful approach involves the in situ generation of highly reactive acylating agents. For instance, the acylation of 5-bromo-7-nitroindoline with N-Fmoc-glycine was achieved by first converting the amino acid into its corresponding acyl chloride. This was accomplished by reacting N-Fmoc-glycyl-hydroxy (Fmoc-Gly-OH) with thionyl chloride in anhydrous toluene at elevated temperatures. The subsequent addition of 5-bromo-7-nitroindoline to this in situ generated acyl chloride resulted in the desired N-acylated product, N-(Fmoc-glycyl)-5-bromo-7-nitroindoline.

Another strategy to derivatize the nitrogen atom is through the formation of a carbamoyl chloride intermediate. Commercially available 5-bromo-7-nitroindoline can be treated with triphosgene in the presence of a base like pyridine. This reaction forms a carbamoyl chloride in situ, which can then be reacted with various nucleophiles. For example, the addition of thiols to the reaction mixture leads to the formation of S-thiocarbamates in high yields. This two-step, one-pot procedure provides an efficient route to N-carbonyl derivatives of this compound. nih.gov

Furthermore, the synthesis of N-benzoyl-5-bromo-7-nitroindoline has been reported, indicating that acylation with aroyl halides is also a viable method, the study of which has been conducted to understand its photosolvolysis mechanism. mcmaster.ca

Interactive Table 1: N-Acylation Methods for this compound

| Acylating Agent/Method | Reagents and Conditions | Product | Yield | Reference |

| In situ generated Acyl Chloride | Fmoc-Gly-OH, Thionyl Chloride, Anhydrous Toluene, 70°C, 24h | N-(Fmoc-glycyl)-5-bromo-7-nitroindoline | Not Reported | |

| In situ generated Carbamoyl Chloride followed by Thiol addition | 1. Triphosgene, Pyridine, Anhydrous DCM, 0°C to rt, 1h 2. Ethanethiol | 5-Bromo-7-nitroindoline-S-ethyl-thiocarbamate | >90% | nih.gov |

| Aroyl Halide (Implied) | Benzoyl Chloride (presumed) | N-Benzoyl-5-bromo-7-nitroindoline | Not Reported | mcmaster.ca |

Derivatization at Other Positions for Research Applications

Beyond N-acylation, the modification of other positions on the this compound scaffold is essential for developing new compounds with specific properties for research applications, particularly in the field of bioconjugation and photochemistry.

A significant derivatization method is the palladium-catalyzed Mizoroki-Heck cross-coupling reaction. This reaction allows for the substitution of the bromine atom at the C5-position. In a notable example, 5-bromo-N-acetyl-7-nitroindoline was successfully coupled with a glycal (a cyclic enol ether). The reaction was carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a silver carbonate base in 1,4-dioxane at 60°C. This methodology enables the introduction of sugar moieties and other complex structures at the C5-position of the indoline ring, opening avenues for the synthesis of novel nucleoside analogues and other biologically relevant molecules.

The derivatization of the indoline core at other positions, such as C3, is also of interest. For the broader class of indoles and azaindoles, enzymatic halogenation has been shown to be selective for the C3 position. While not specifically demonstrated on this compound, this suggests that enzymatic or other electrophilic substitution reactions could potentially be used to functionalize the C3 position of the indoline ring, provided the reaction conditions are compatible with the existing substituents.

Furthermore, the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones highlights the reactivity of the C3-position in a related 5-bromoindolin-2-one system. Although this involves a different oxidation state at C2, it points towards the general potential for functionalization at the C3-position of the indoline scaffold. mdpi.com

Interactive Table 2: Derivatization of this compound at Other Positions

| Position of Derivatization | Reaction Type | Reagents and Conditions | Product Type | Application | Reference |

| C5 | Mizoroki-Heck Coupling | Glycal, Pd(PPh₃)₄, Ag₂CO₃, 1,4-Dioxane, 60°C, 20h | C5-Glycosylated-N-acetyl-7-nitroindoline | Synthesis of Nucleoside Derivatives | |

| C3 | Hydrazone Formation (on related indolin-2-one) | Hydrazine derivatives | 3-Hydrazonoindolin-2-one | Anticancer Agents | mdpi.com |

Mechanistic Investigations of Chemical Reactivity and Transformations

Photochemical Reactivity of 7-Bromo-5-nitroindoline Derivatives

The reactivity of this compound derivatives is dictated by the nature of the group attached to the indoline (B122111) nitrogen. Two primary classes of derivatives, N-acyl and N-thiocarbamoyl, have been shown to exhibit distinct photochemical pathways. N-acyl derivatives, used as photoprotecting groups for carboxylic acids, typically react via a photochemically generated nitronic anhydride intermediate. rsc.orgresearchgate.net In contrast, derivatives like 7-nitroindoline-S-thiocarbamates follow a different mechanism proposed to involve radical fragmentation. acs.orgnih.gov

The solvent plays a critical role in directing the reaction pathways of the excited state molecule. For N-acyl-7-nitroindoline derivatives, the mechanism is highly sensitive to the water content in the solvent system. rsc.orgresearchgate.net

Studies on N-benzoyl-5-bromo-7-nitroindoline have shown that the distribution of photoproducts is a direct function of the solvent properties. In acetonitrile, the reaction yields 5-bromo-7-nitroindoline and benzoic acid exclusively. However, in a mixed acetonitrile-water system, 5-bromo-7-nitrosoindole is also formed, with its formation correlating to the solvent polarity. mcmaster.camcmaster.ca

For 1-acyl-7-nitroindolines, two competing pathways emerge from a key photogenerated intermediate, a nitronic anhydride. The prevalence of each pathway is determined by the concentration of water in the solvent, typically a mixture with acetonitrile. rsc.orgresearchgate.net

In solutions with low water content , the reaction proceeds through a standard addition-elimination mechanism (AAC2), where a water molecule acts as the nucleophile. This pathway results in the release of the carboxylic acid and the parent 7-nitroindoline (B34716). rsc.orgresearchgate.net

In solutions with higher water content , the dominant pathway is an AAL1-like cleavage. This involves a formal intramolecular redox reaction within the aromatic system, yielding the carboxylic acid and a 7-nitrosoindole product. rsc.orgresearchgate.net

| Solvent Condition | Predominant Reaction Pathway | Major Photoproducts | Reference |

|---|---|---|---|

| High Water Content (in CH₃CN) | AAL1-like Intramolecular Redox | Carboxylic Acid + 7-Nitrosoindole | rsc.orgresearchgate.net |

| Low Water Content (in CH₃CN) | AAC2 Addition-Elimination | Carboxylic Acid + 7-Nitroindoline | rsc.orgresearchgate.net |

| Acetonitrile (Anhydrous) | Fragmentation | 5-Bromo-7-nitroindoline + Benzoic Acid | mcmaster.camcmaster.ca |

| Tetrahydrofuran (THF) | Radical Fragmentation | Free Radical Intermediates Suggested | mcmaster.camcmaster.ca |

While the photolysis of N-acyl derivatives in aqueous environments is dominated by ionic pathways, evidence for radical mechanisms has been found under different conditions and with other derivatives. A mechanistic study of N-benzoyl-5-bromo-7-nitroindoline photolysis in tetrahydrofuran (THF) suggested the presence of a free radical intermediate. mcmaster.camcmaster.ca This was corroborated by the observation of an electron spin resonance (ESR) spectrum during irradiation of the compound within an ESR spectrometer cavity. mcmaster.camcmaster.ca

More definitive evidence for a radical pathway comes from studies of 7-nitroindoline-S-thiocarbamates. Experimental and theoretical data support a proposed radical fragmentation mechanism for the photolysis of these compounds. acs.orgnih.gov This alternative pathway highlights how modifications to the N-substituent can fundamentally alter the photochemical reactivity from the ionic mechanisms seen in N-acyl analogs. acs.org

A common feature in the photolysis of various 7-nitroindoline derivatives is the formation of a nitroso species. As mentioned, the photolysis of 1-acyl-7-nitroindolines in aqueous solutions leads to a 7-nitrosoindole. rsc.orgresearchgate.net Similarly, substituted 1-acyl-5,7-dinitroindolines also yield 5-nitro-7-nitrosoindoles as part of a mixture of photoproducts. nih.gov

In the case of 5-bromo-7-nitroindoline-S-ethylthiocarbamate, photolysis with 350 nm light results in 5-bromo-7-nitrosoindoline as a primary product. acs.orgnih.govresearchgate.net This nitrosoindoline product is not static; it exists in a dynamic equilibrium with its dimeric forms, a phenomenon confirmed through mass spectrometry and NMR spectroscopy. acs.orgnih.govresearchgate.net The temperature-dependent broadening and sharpening of signals in ¹H NMR spectra indicate an active equilibrium between the monomeric and dimeric species. researchgate.net

The direct observation of short-lived intermediates is crucial for elucidating complex reaction mechanisms. Time-resolved spectroscopy is a powerful tool for this purpose. Nanosecond laser flash photolysis (LFP) has been successfully employed to study the photorelease of carboxylic acids from 1-acyl-7-nitroindolines. rsc.orgresearchgate.net

In a wholly aqueous medium, LFP studies revealed a transient species appearing within the 20 ns laser pulse, which exhibited a maximum absorption (λmax) at 450 nm. rsc.orgresearchgate.net This transient was assigned to the critical acetic nitronic anhydride intermediate. The species was observed to decay with a single exponential kinetic profile (kobs = 5 × 10⁶ s⁻¹), corresponding to the rapid, sub-microsecond release of the carboxylic acid and the formation of the subsequent nitroso-3H-indole product. rsc.orgresearchgate.net In other studies, electron spin resonance (ESR) spectroscopy provided evidence for the formation of free radical intermediates during the photolysis of N-benzoyl-5-bromo-7-nitroindoline in THF. mcmaster.camcmaster.ca

| Technique | Identified Intermediate | Spectroscopic Signature (λmax) | Observed Decay Rate (kobs) | Reference |

|---|---|---|---|---|

| Nanosecond Laser Flash Photolysis | Acetic Nitronic Anhydride | 450 nm | 5 × 10⁶ s⁻¹ (in water) | rsc.orgresearchgate.net |

Photosolvolysis refers to a light-induced reaction in which the solvent acts as a nucleophile. The photochemistry of N-acyl-7-nitroindolines is a prime example of photosolvolysis, where solvents like water, alcohols, or amines can be acylated in high yields. acs.orgresearchgate.net

A detailed investigation into the photosolvolysis of N-benzoyl-5-bromo-7-nitroindoline confirmed a strong solvent dependency on the reaction's efficiency and the lifetime of the excited state. mcmaster.ca The product distribution changes significantly with solvent polarity and hydrogen bonding ability. mcmaster.camcmaster.ca As noted previously, the presence of water in acetonitrile opens up a pathway to form 5-bromo-7-nitrosoindole, a product not observed in dry acetonitrile. mcmaster.camcmaster.ca This demonstrates a clear change in the reaction mechanism driven by the properties of the solvent medium. mcmaster.ca

This compound derivatives can be activated by both one-photon absorption (OPA) and two-photon absorption (TPA) processes. OPA typically occurs with UV or near-UV light, while TPA utilizes near-infrared (NIR) light, usually from a femtosecond laser. acs.orgnih.gov

Research on 5-bromo-7-nitroindoline-S-ethylthiocarbamate has explicitly demonstrated its ability to undergo both one-photon photolysis at 350 nm and two-photon photolysis at 710 nm. acs.orgnih.govresearchgate.net The N-acyl-7-nitroindoline family of compounds is also well-known for its capability to undergo two-photon absorption. acs.org This TPA capability is highly advantageous for applications requiring precise three-dimensional spatial control, as the NIR light used can penetrate deeper into scattering media (like biological tissue) with less photodamage to surrounding areas. acs.orgnih.gov The photodecomposition of these fluorescent nitroindoline (B8506331) derivatives into non-fluorescent nitroso products can be monitored to confirm that a two-photon absorption process has occurred. acs.org

| Process | Excitation Wavelength | Light Source | Key Advantage | Reference |

|---|---|---|---|---|

| One-Photon Photolysis | ~350 nm | UV Lamp | Broad applicability, simpler equipment. | acs.orgnih.gov |

| Two-Photon Photolysis | ~710 nm | Femtosecond Laser | Precise spatiotemporal control, deeper penetration. | acs.orgnih.gov |

Photolysis Mechanisms and Pathways in Various Solvent Systems

Nucleophilic Cleavage Mechanisms in this compound Amides

Amide derivatives of this compound, particularly N-acyl variants, have been a subject of interest due to their potential as photolabile protecting groups. The cleavage of the amide bond in these compounds can be initiated by nucleophilic attack, with the reaction's progress being significantly influenced by the reaction conditions.

One of the extensively studied nucleophilic cleavage mechanisms is photosolvolysis. A study on N-benzoyl-5-bromo-7-nitroindoline revealed that the distribution of photoproducts is dependent on the solvent system. mcmaster.ca Irradiation in acetonitrile results in the formation of 5-bromo-7-nitroindoline and benzoic acid. However, in an acetonitrile-water mixture, 5-bromo-7-nitrosoindole is also identified as a product, indicating a more complex reaction pathway influenced by solvent polarity. mcmaster.ca Mechanistic investigations, including electron spin resonance (e.s.r.) spectroscopy, suggest the involvement of a free radical intermediate in the fragmentation process. mcmaster.ca

The general mechanism for the photosolvolysis of N-acyl-7-nitroindolines involves the photo-induced transfer of the acyl group from the nitrogen atom to an oxygen atom of the nitro group, forming a reactive nitronic anhydride intermediate. acs.org This intermediate is then susceptible to nucleophilic attack. In aqueous environments, this can lead to the release of the carboxylic acid and the formation of 7-nitrosoindole. acs.org

While photolytic cleavage is a primary focus of research, other nucleophilic cleavage mechanisms such as hydrolysis and aminolysis under acidic or basic conditions are also plausible. The electron-withdrawing nature of the nitro group and the bromine atom can influence the electrophilicity of the amide carbonyl carbon, thus affecting the rate and mechanism of nucleophilic attack.

Reactivity of the Bromine and Nitro Functional Groups

The bromine and nitro groups are key sites of reactivity in this compound, enabling a wide range of chemical transformations.

Substitution Reactions on the Bromine Atom

The bromine atom at the 7-position of the indoline ring is amenable to various substitution reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This allows for the introduction of various primary and secondary amino groups.

These palladium-catalyzed reactions provide a versatile platform for the derivatization of this compound, enabling the synthesis of a wide array of novel compounds with potentially interesting chemical and biological properties. The general applicability of these reactions to aryl bromides suggests their feasibility with this compound, although specific reaction conditions would need to be optimized.

Reduction and Redox Chemistry of the Nitro Group

The nitro group at the 5-position is a versatile functional group that can undergo a variety of reduction and redox reactions, leading to the formation of different nitrogen-containing functionalities.

The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.org A range of reducing agents can be employed to convert the nitro group into an amino group. wikipedia.org

Common Reduction Methods:

| Reducing Agent/Method | Product(s) | Notes |

| Catalytic Hydrogenation | Amine | Commonly uses catalysts like Pd/C, PtO₂, or Raney Nickel. wikipedia.org |

| Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl) | Amine | Classic and widely used methods for nitro group reduction. wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Amine | A milder reducing agent often used for sensitive substrates. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Amine | Another mild reducing agent. |

| Catalytic Transfer Hydrogenation | Amine | Utilizes a hydrogen donor like ammonium formate in the presence of a catalyst (e.g., Pd/C). mdpi.com |

The chemoselective reduction of the nitro group in the presence of other reducible functional groups, such as the bromine atom, is an important consideration. Reagents like sodium dithionite or catalytic transfer hydrogenation can often achieve this selectivity. For instance, catalytic transfer hydrogenation using ammonium formate and Pd/C has been shown to be effective for the reduction of aromatic nitro compounds while tolerating various other functionalities. mdpi.com

Furthermore, the reduction of the nitro group can be controlled to yield intermediate products such as nitroso compounds or hydroxylamines under specific reaction conditions. This controlled reduction opens up further avenues for the functionalization of the 5-position of the indoline ring.

Applications in Advanced Organic Synthesis and Materials Science

7-Bromo-5-nitroindoline as a Versatile Building Block

This compound serves as a foundational component in the synthesis of a variety of organic molecules. The electron-withdrawing nature of the nitro group and the presence of the bromine atom, which can participate in cross-coupling reactions, make the indoline (B122111) scaffold amenable to a wide array of chemical transformations. This adaptability allows chemists to create tailored molecular architectures for specific, high-value applications.

The indole (B1671886) nucleus is a "privileged" structure in medicinal chemistry, forming the core of many pharmacologically active compounds. benthamscience.comajchem-b.com Indole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. openmedicinalchemistryjournal.com The 5-nitroindole scaffold, in particular, has been investigated for the development of novel anticancer agents that target and bind to c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and cell-cycle arrest in cancer cells. nih.gov

This compound acts as a key intermediate for creating these complex indole-based therapeutics. benthamscience.comopenmedicinalchemistryjournal.com Its structure allows for strategic modification at multiple positions, which is essential for tuning the molecule's interaction with biological targets and optimizing its pharmacological profile. The ability to build upon the this compound framework facilitates the generation of diverse molecular libraries, accelerating the discovery of new drug candidates. benthamscience.com

The chemical reactivity of this compound also makes it a valuable intermediate in the production of fine chemicals, including agrochemicals and dyes. openmedicinalchemistryjournal.com The core structure can be chemically modified to produce compounds with specific desired properties, such as pesticidal activity or particular light-absorbing characteristics for dyes. Its role as a versatile building block is crucial in industries that rely on the synthesis of novel organic compounds.

Utilization in Phototransamidation for Amide Bond Formation

Beyond its role as a structural precursor, the 7-nitroindoline (B34716) moiety is central to innovative photochemical reactions. When acylated, 1-acyl-7-nitroindolines become light-sensitive molecules capable of forming amide bonds upon irradiation. nih.govacs.org This process, known as phototransamidation, leverages light to trigger the transfer of an acyl group.

The mechanism involves the activation of the N-acyl-7-nitroindoline by near-UV light, which generates a highly reactive nitronic anhydride intermediate. nih.gov This intermediate can then be intercepted by a nucleophile, such as an amine, to form a new amide bond under neutral conditions. acs.orgresearchgate.net This light-driven method for peptide bond formation is particularly noteworthy. For instance, acylated 5-bromo-7-nitroindoline (Bni) has been used as a photoactivatable C-terminal group in peptide synthesis. nih.govacs.org Irradiation of a 1-peptidyl-5-bromo-7-nitroindoline activates the C-terminus, enabling it to be attacked by another peptide fragment to form a new peptide bond, a process that has been used in the racemization-free synthesis of peptides like [Leu5]-enkephalin. nih.govchimia.ch

Development of Novel Photocleavable Compounds and Protecting Groups

The photolytic properties of N-acyl-7-nitroindolines make them highly attractive as photocleavable (or photoremovable) protecting groups (PPGs). acs.orgresearchgate.net A PPG is a chemical moiety that masks a functional group, rendering it inert to certain reaction conditions, and which can be removed with light at a desired moment. This provides precise spatial and temporal control over chemical reactions, a significant advantage in complex syntheses and biological experiments. acs.org The 1-acetyl-5-bromo-7-nitroindoline chromophore, for example, has a distinct UV absorption spectrum compared to other common photoremovable groups like 2-nitrotoluene. nih.gov

| Property | Description |

| Activation | N-acyl-7-nitroindolines are activated by near-UV or indigo-colored light. nih.gov |

| Reactivity | Upon activation, they form a reactive nitronic anhydride intermediate that can acylate nucleophiles. nih.govresearchgate.net |

| Applications | Used in peptide synthesis, release of bioactive molecules, and as photoactivatable linkers on solid supports. nih.gov |

A prominent application of this photocleavable technology is the creation of "caged" compounds. acs.orgnih.gov These are biologically active molecules that have been temporarily inactivated by covalent attachment to a photoremovable protecting group like 7-nitroindoline. researchgate.netresearchgate.net Irradiation with light removes the "cage," releasing the bioactive molecule in its active form. acs.org

This technique allows researchers to release molecules with high spatial and temporal precision, which is invaluable for studying dynamic biological processes. nih.govnih.gov Derivatives of 7-nitroindoline have been successfully used to cage neuroactive amino acids, which can then be "uncaged" through one-photon or two-photon photolysis to study neuronal signaling. nih.govresearchgate.net

Table of 7-Nitroindoline Photolysis Properties

| Parameter | Details |

|---|---|

| One-Photon Photolysis | Occurs with near-UV light (e.g., 350 nm). acs.orgresearchgate.net |

| Two-Photon Photolysis | Can be achieved with near-infrared light (e.g., 710 nm), allowing for deeper tissue penetration and higher spatial resolution. nih.govacs.orgresearchgate.net |

| Photolysis Product | In aqueous solution, photolysis typically yields a nitrosoindole byproduct. wiley-vch.de In the presence of nucleophiles in aprotic solvents, it yields 7-nitroindoline and the acylated nucleophile. nih.govwiley-vch.de |

In the synthesis of complex molecules like peptides or oligosaccharides, multiple functional groups often need to be protected and then selectively deprotected at different stages. An orthogonal protection strategy employs a set of protecting groups where each type can be removed by a specific set of reagents or conditions without affecting the others. bham.ac.ukthieme-connect.de

The light-sensitive nature of the 7-nitroindoline protecting group makes it an ideal component of an orthogonal strategy. researchgate.net It is stable to the acidic and basic conditions commonly used to remove other standard protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group. bham.ac.uk Therefore, a 7-nitroindoline-based PPG can be selectively cleaved with light at any point in a synthetic sequence, leaving other acid- or base-sensitive protecting groups intact. researchgate.net This orthogonality is critical for achieving the synthesis of large, complex molecules with diverse functionalities. bham.ac.uk

Applications in Photolithographic Processes

The unique photochemical characteristics of 7-nitroindoline derivatives, particularly their capacity for light-induced cleavage, have led to their investigation for potential use in advanced photolithographic and micropatterning processes. Photolithography is a fundamental technique in the fabrication of microelectronics and other microdevices, relying on photoresists—materials that change their chemical properties upon exposure to light. The ability of 7-nitroindoline compounds to undergo precise, light-mediated transformations makes them promising candidates for components in novel photoresist formulations.

Recent research has highlighted the potential of 7-nitroindoline thiocarbamates in photolithography. nih.gov These compounds can undergo photolytic cleavage through both one-photon and two-photon absorption mechanisms. nih.gov This dual reactivity is particularly significant for high-resolution patterning. The two-photon absorption capability allows for precise three-dimensional (3D) micropatterning, as the photolytic reaction is confined to the focal point of a focused laser beam, enabling the creation of complex 3D microstructures.

The photolysis of these compounds can be triggered by specific wavelengths of light, offering controlled reactivity. For instance, derivatives of 7-nitroindoline have been shown to be reactive to ultraviolet (UV) light, a common light source in photolithographic processes. The efficiency of photolysis can be influenced by the presence of different substituents on the indoline ring, allowing for the fine-tuning of the material's photosensitivity.

While the primary focus of much of the research on 7-nitroindoline derivatives has been on their role as photocleavable protecting groups for the controlled release of biologically active molecules, the underlying principles of their photoreactivity are directly applicable to photolithography. nih.gov In a photoresist system, a 7-nitroindoline-based compound could be integrated into a polymer matrix. Upon exposure to a patterned light source, the photolytic cleavage of the 7-nitroindoline moiety would alter the solubility of the exposed regions of the polymer film. This change in solubility is the fundamental mechanism by which a photoresist creates a pattern that can be subsequently transferred to the underlying substrate.

The potential for precise spatiotemporal control offered by compounds like 7-nitroindoline thiocarbamates, especially when using an infrared femtosecond laser for two-photon absorption, opens up possibilities for advanced lithographic techniques that require high precision and resolution. nih.gov

Detailed Research Findings

A study on the synthesis and photoreactivity of 7-nitroindoline-S-thiocarbamates provides key insights into their potential for photolithographic applications. The research demonstrated that these compounds undergo efficient photolytic cleavage upon illumination.

| Compound Class | Excitation Mechanism | Potential Application | Key Feature |

| 7-Nitroindoline Thiocarbamates | One-photon absorption | Micropatterning | Photolytic cleavage under UV light |

| 7-Nitroindoline Thiocarbamates | Two-photon absorption | 3D Micropatterning, Photolithography | Precise spatiotemporal control using an infrared femtosecond laser |

This capability for photolytic cleavage, particularly through a two-photon absorption mechanism, suggests that 7-nitroindoline derivatives could be valuable in the development of next-generation photoresists for high-resolution, 3D microfabrication. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Design and Application of Fluorescent Probes based on 7-Bromo-5-nitroindoline Scaffolds

The this compound core is utilized in the synthesis of advanced fluorescent probes for biological imaging. chemimpex.com These tools are instrumental in observing the intricate dynamics of biological systems. Fluorescent probes are designed to be non-toxic, permeable to cell membranes, and to emit light in the far-red spectrum to minimize background interference from the cellular environment. wiley.com An ideal probe only becomes fluorescent upon binding to its specific target, a property known as fluorogenicity. wiley.com The development of such probes allows for the high-resolution visualization of subcellular structures and processes. nih.govsemanticscholar.org

Fluorescent probes derived from scaffolds like this compound are crucial for live-cell imaging, which provides insights into the dynamic processes of cellular life, such as organelle organization and motility. chemimpex.comwiley.com These small molecule probes can be engineered to target specific organelles or biomolecules, enabling researchers to monitor biochemical changes in real-time. nih.gov For example, probes based on silicon rhodamine (SiR) dyes are used for imaging the cytoskeleton. wiley.com The ability to visualize these processes without fixation avoids artifacts and provides a more accurate representation of cellular function. wiley.com The unique structure of this compound allows for diverse chemical modifications, enabling chemists to fine-tune the properties of fluorescent probes for specific imaging tasks. chemimpex.com

Indole (B1671886) derivatives are structurally related to key biomolecules and have been investigated for their role in neuroscience research. For instance, analogs of the dopamine metabolite 5,6-dihydroxyindole have been developed to study the nuclear receptor Nurr1, a transcription factor essential for the maintenance of dopamine-producing neurons. researchgate.net The degeneration of these neurons is a hallmark of Parkinson's disease. researchgate.net While direct application of this compound in this specific context is not detailed, the broader indole scaffold is central to creating molecules that interact with components of neurotransmitter pathways. Researchers have synthesized analogs like 5-chloroindole to serve as more stable tools for studying Nurr1 function, including the transcription of genes involved in dopamine synthesis. researchgate.net This highlights the potential for specifically substituted indolines to be developed into probes for investigating the complex mechanisms of neurological function and disease.

Investigations into Potential Biological Activities of this compound Derivatives

The modification of the this compound scaffold has led to the generation of a wide array of derivatives with potential therapeutic applications. The inherent reactivity of the bromine and nitro functional groups makes it a valuable starting material for synthesizing novel, biologically active molecules. chemimpex.com

Derivatives of substituted indoles have been extensively studied as enzyme inhibitors. A notable example is the development of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential inhibitors of the VEGFR-2 tyrosine kinase. d-nb.info This enzyme is a key regulator of angiogenesis, a process crucial for tumor growth. d-nb.info Molecular docking studies have shown that these compounds can bind effectively to the kinase domain of the enzyme. d-nb.info One particular derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), was found to inhibit VEGFR-2 activity, leading to cell cycle arrest and apoptosis in cancer cells. d-nb.info

In another area, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org The design of such multi-target drugs represents a promising strategy for developing new anti-inflammatory agents. acs.org

Table 1: Inhibitory Activity of Bromoindole Derivative 5BDBIC

| Cell Line | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Hep G2 (Hepatocellular Carcinoma) | 14.3 | VEGFR-2 Tyrosine Kinase |

This table is interactive. Click on the headers to sort.

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Research into 5-nitroindole derivatives has identified compounds that act as c-Myc G-quadruplex binders. nih.gov The c-Myc oncogene is often overexpressed in cancer, and stabilizing the G-quadruplex structures in its promoter region can suppress its transcription. Certain pyrrolidine-substituted 5-nitroindoles have been shown to bind to the c-Myc G-quadruplex, downregulate its expression, and induce cell cycle arrest in cancer cells. nih.gov

Furthermore, the development of 5-bromoindole hydrazone derivatives as antitumor agents targeting VEGFR tyrosine kinase activity showcases a direct application in oncology drug discovery. d-nb.info The most potent of these compounds demonstrated significant anti-proliferative effects against human hepatocellular carcinoma cells, with an efficacy approaching that of the standard inhibitor, sorafenib. d-nb.info

Table 2: Anticancer Activity of 5-Nitroindole Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | HeLa | 5.08 ± 0.91 | c-Myc G-quadruplex binder |

| Compound 7 | HeLa | 5.89 ± 0.73 | c-Myc G-quadruplex binder |

This table is interactive. Click on the headers to sort.

Indole derivatives are a well-established class of compounds with significant antimicrobial and antioxidant potential. nih.govnih.govresearchgate.net Various studies have demonstrated that these compounds are effective against a range of microorganisms, including antibiotic-resistant strains like MRSA. nih.gov Some indole derivatives function by inhibiting efflux pumps, such as the NorA pump in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov

The antioxidant properties of indole derivatives are attributed to their ability to donate electrons, which can neutralize harmful free radicals. ijpsonline.comfabad.org.tr The electron-donating or electron-withdrawing nature of substituents on the indole ring plays a crucial role in determining their antioxidant capacity. ijpsonline.comfabad.org.tr For example, compounds with electron-donating substituents have been found to be better antioxidants. ijpsonline.com Studies have evaluated the radical scavenging activity and reducing power of various nitro- and bromo-substituted indoles, confirming their potential to mitigate oxidative stress. ijpsonline.comfabad.org.tr

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound | Microorganism | MIC (μg/mL) |

|---|---|---|

| Indole-thiadiazole (2h) | S. aureus | 6.25 |

| Indole-triazole (3d) | S. aureus | 6.25 |

| Compound 2 | E. faecalis | 8 |

| Compound 2 | C. albicans | 8 |

Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. This table is interactive.

Photoaffinity Labeling with this compound

Photoaffinity labeling is a powerful technique to identify and study receptor-ligand interactions. This method utilizes a photoactivatable probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to nearby amino acid residues within the binding site of a target protein. While direct experimental studies employing this compound as a photoaffinity label for auxin binding are not extensively documented in publicly available research, the inherent photochemical properties of the nitroindoline (B8506331) scaffold suggest its potential utility in this application. Nitroaromatic compounds, including nitroindolines, are known to be photoreactive and have been utilized as photolabile protecting groups in chemical biology. This characteristic forms the basis for the prospective design of this compound-based photoaffinity probes.

A hypothetical photoaffinity probe derived from this compound would typically consist of three key components: the this compound core as the photoreactive group, a linker, and a recognition element that mimics the structure of auxin. Upon binding to an auxin receptor, exposure to a specific wavelength of light would trigger the generation of a reactive species from the nitroindoline moiety, leading to the formation of a stable covalent bond with the receptor. The bromine and nitro substituents on the indoline (B122111) ring are expected to influence the photochemical and binding properties of the probe.

Auxin Binding and Regiospecificity Studies

The plant hormone auxin plays a crucial role in various aspects of plant growth and development. Identifying and characterizing auxin-binding proteins are essential for understanding its signaling pathways. Photoaffinity labeling has been a valuable tool in these studies, traditionally employing probes like azido-derivatives of indole-3-acetic acid (IAA). A photoaffinity probe based on this compound would offer an alternative approach.

The specificity of such a probe for auxin-binding proteins would depend on the nature of the linker and the attached auxin mimic. The interaction with the auxin-binding site would be governed by the structural and electronic complementarity between the probe and the receptor. The bromine atom at the 7-position and the nitro group at the 5-position of the indoline ring would significantly impact the electron distribution and steric profile of the probe, thereby influencing its binding affinity and selectivity.

Advanced Spectroscopic and Structural Characterization Methodologies

Spectrophotometric Monitoring of Photolysis and Reaction Progression

UV-visible spectrophotometry is a key technique for real-time monitoring of the photolytic degradation of 7-Bromo-5-nitroindoline derivatives. nih.gov Studies on compounds such as 5-bromo-7-nitroindoline-S-thiocarbamates show that the progression of their photolysis, induced by light at a specific wavelength (e.g., 350 nm), can be effectively tracked by observing changes in their absorption spectra. nih.govacs.org

Typically, the starting thiocarbamate derivatives exhibit strong absorption maxima around 350 nm. acs.org Upon illumination in a solvent mixture like acetonitrile/water, these initial absorption peaks diminish over time, indicating the consumption of the parent compound. acs.org Concurrently, a new absorption maximum appears at a longer wavelength, approximately 480 nm, signifying the formation of a new aromatic product. acs.org The reaction is generally rapid, often completing within 10 minutes. nih.gov This spectrophotometric data allows for the determination of reaction kinetics and efficiency.

| Compound Type | Initial λmax (nm) | Photoproduct λmax (nm) |

|---|---|---|

| 5-bromo-7-nitroindoline-S-thiocarbamates | ~350 | ~480 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural characterization of the products formed during the photolysis of this compound derivatives. nih.gov Following the photolytic reaction, ¹H and ¹³C NMR are used to identify the exact structure of the resulting compounds. researchgate.neteurjchem.com

For instance, in the photolysis of 7-nitroindoline-S-thiocarbamates, NMR analysis has been crucial in identifying the photoproduct as 5-bromo-7-nitrosoindoline. nih.govacs.org This technique not only confirms the primary product but also helps in characterizing other species present in the reaction mixture, such as disulfides and dimeric forms of the nitroso product. nih.gov The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence of the molecular framework and the functional groups present in the photoproducts.

Mass Spectrometry for Molecular Identification and Equilibrium Studies

Mass spectrometry (MS) provides essential information on the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the identity of synthesized derivatives. researchgate.neteurjchem.com

In the context of photolysis studies, MS has been instrumental in confirming the equilibrium between the monomeric and dimeric forms of 5-bromo-7-nitrosoindoline in solution. nih.govacs.org This equilibrium is a key aspect of the post-photolysis chemistry, and MS data provides direct evidence for the presence of both species. acs.org Furthermore, predictive MS data for the parent compound, this compound, indicates expected mass-to-charge ratios (m/z) for various adducts, which can aid in its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 242.97637 | 146.1 |

| [M+Na]⁺ | 264.95831 | 157.2 |

| [M-H]⁻ | 240.96181 | 151.1 |

Data sourced from PubChem. uni.lu m/z: mass to charge ratio; CCS: Collision Cross Section.

X-ray Crystallography and Crystal Structure Analysis of this compound Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique has been applied to complex derivatives of 5-bromoindoline, such as 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.neteurjchem.com

The analysis yields detailed crystallographic data, including the unit cell dimensions, space group, and atomic coordinates. For the aforementioned spiro derivative, it was found to crystallize in the triclinic space group P-1. researchgate.neteurjchem.com This level of structural detail is fundamental for understanding structure-property relationships and for rational molecular design.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

Data for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.neteurjchem.com

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. rsc.org The crystal packing of this compound derivatives is governed by a variety of non-covalent intermolecular interactions. X-ray diffraction studies reveal that the crystal structures are stabilized by an intricate network of hydrogen bonds (e.g., N-H···O, O-H···O) and weaker interactions like C-H···π and π···π stacking. researchgate.neteurjchem.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

The photolysis of certain 7-nitroindoline (B34716) derivatives is proposed to proceed through a radical fragmentation mechanism. nih.govacs.org Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the primary technique for the direct detection and characterization of such paramagnetic radical intermediates. uni-frankfurt.de Although direct ESR studies on this compound photolysis are not widely reported, the methodology is highly relevant.

The technique relies on the interaction of unpaired electrons with a magnetic field. uni-frankfurt.de In a typical application, short-lived radical intermediates, which are difficult to detect directly due to their low concentrations, are "trapped" by reacting them with a spin trap molecule. taylorfrancis.comutexas.edu This reaction forms a more stable, persistent radical adduct that can accumulate to concentrations detectable by ESR. nih.gov The resulting ESR spectrum provides characteristic hyperfine splitting constants that can be used to identify the structure of the original transient radical. taylorfrancis.com This approach would be invaluable for confirming the proposed radical mechanism in the photolysis of this compound derivatives by detecting the predicted radical species. nih.gov

Computational and Theoretical Investigations

Quantum Chemistry Calculations for Reaction Mechanism Elucidation

Quantum chemistry calculations have been instrumental in unraveling the complex reaction mechanisms involving 7-Bromo-5-nitroindoline and its derivatives. These computational approaches allow for the detailed examination of reaction pathways, transition states, and the influence of electronic and structural factors on reactivity.

Energetic Landscape and Transition State Analysis

Theoretical studies have explored the energetic landscape of reactions involving this compound derivatives, particularly in the context of photochemistry. For instance, in the photo-uncaging of 1-acyl-7-nitroindolines, density functional theory (DFT) calculations have been employed to compare different plausible reaction pathways. chemrxiv.org These studies have revealed competition between cyclization and acyl migration pathways. chemrxiv.org

One notable finding is the identification of an unusual Norrish Type I and Type II nitro-acyl migration transition state. chemrxiv.org This combined mechanism involves the cleavage of the N-C(O) bond (Norrish Type I) facilitated by the proximate nitro group (Norrish Type II). chemrxiv.org Calculations have shown that for certain derivatives, this migration pathway is energetically more favorable than a cyclic intermediate pathway. chemrxiv.org For example, the reaction of 4-methoxy-5-nitro-7-nitrosoindole from a 1-acyl-7-nitroindoline derivative was found to have a significant negative Gibbs free energy change, indicating a thermodynamically favored process. chemrxiv.org

In a study of 5-bromo-7-nitroindoline-S-ethylthiocarbamate, B3LYP/6-31G(d,p) level calculations of the ground state (S0) intrinsic reaction coordinate (IRC) for the conversion to a (Z)-isomer showed the reaction to be endoergic with a substantial activation energy. nih.gov However, time-dependent DFT (TD-DFT) calculations of the lowest singlet excited state (S1) indicated an activation-less process, facilitating a photochemical pathway. nih.gov This highlights the importance of considering excited states in understanding the reactivity of these compounds.

Interactive Data Table: Calculated Energetic Properties of a this compound Derivative Reaction

| Parameter | Value (kcal/mol) | Value (kJ/mol) |

| Reaction Energy | +27.84 | +116.5 |

| Activation Energy | 40.45 | 169.2 |

Data from a study on the S0 ground state reaction of 5-bromo-7-nitroindoline-S-ethylthiocarbamate. nih.gov

Photophysical Property Predictions

Computational methods are also used to predict the photophysical properties of this compound and its derivatives, which is crucial for their application as photocleavable protecting groups or "caged" compounds. nih.govacs.org These predictions often involve calculating UV-Vis spectra and assessing the influence of substituents on absorption wavelengths and quantum yields. chemrxiv.org

For example, state-of-the-art DFT calculations have been used to understand the photo-uncaging mechanism and predict the relative quantum yields of novel derivatives that had not been previously synthesized, such as 5-bromo-4-methoxy-7-nitroindolinyl acetate. chemrxiv.orgchemrxiv.org The choice of computational method, such as ωB97X-D, is often validated by its ability to reproduce experimental UV-Vis spectra. chemrxiv.org

Studies on 5-bromo-7-nitroindoline-S-ethylthiocarbamate have shown that it can undergo both one-photon and two-photon photolysis. nih.govacs.org The photolysis with 350 nm light leads to the formation of 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. nih.govacs.org This photolysis pathway is different from that of N-acyl-7-nitroindolines. nih.gov The presence of a heavy atom like bromine is expected to increase the rate of intersystem crossing (ISC), a key step in the photochemistry of many nitroaromatic compounds. chemrxiv.orgresearchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide insights into the three-dimensional structures and dynamic behavior of this compound derivatives, as well as their interactions with biological molecules.

Conformational Analysis of this compound Derivatives

The conformational flexibility of the indoline (B122111) scaffold is a key feature that influences its biological activity. Conformational analysis of this compound derivatives helps in understanding their preferred shapes and how they might interact with biological targets. For instance, in the study of photo-uncaging mechanisms, the conformation of the acyl group and the indoline ring system is critical in determining the reaction pathway. chemrxiv.org The relative orientation of the nitro and acyl groups can favor either cyclization or migration pathways. chemrxiv.orgchemrxiv.org

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This method is valuable in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.net

While specific molecular docking studies focused solely on this compound are not extensively detailed in the provided results, the general applicability of this technique to related nitroindoline (B8506331) and bromo-substituted indole (B1671886) derivatives is well-established. researchgate.netsmolecule.comsmolecule.com For example, molecular docking has been used to predict the interaction of similar compounds with protein targets to guide experimental validation. smolecule.com The unique structural features of this compound, including the bromo and nitro groups, are expected to influence its binding to biological targets. smolecule.com

Charge Density Analysis and Electronic Properties

Charge density analysis, both experimental and theoretical, provides a detailed picture of the electron distribution within a molecule, revealing insights into chemical bonding, reactivity, and intermolecular interactions. researchgate.netuniv-lorraine.fr The electron localization function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) are common tools used for this purpose. cdnsciencepub.comcdnsciencepub.com

For nitroaromatic compounds like this compound, charge density analysis can elucidate the electronic effects of the nitro group and the bromine substituent on the indoline ring. univ-lorraine.fr The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system. The bromine atom can participate in halogen bonding, which can affect the compound's binding affinity to biological targets.

Analysis of the electron density can help in understanding the reactivity of different sites within the molecule. For example, in related nitroindoline systems, the delocalization of the lone pair of electrons on the amido nitrogen towards the nitro group has been studied. univ-lorraine.fr The electrostatic potential at the molecular surface, derived from charge density analysis, can identify electrophilic and nucleophilic regions, which is crucial for predicting how the molecule will interact with other species. researchgate.net

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 242.97637 | 146.1 |

| [M+Na]⁺ | 264.95831 | 157.2 |

| [M-H]⁻ | 240.96181 | 151.1 |

| [M+NH₄]⁺ | 260.00291 | 167.4 |

| [M+K]⁺ | 280.93225 | 142.1 |

| [M+H-H₂O]⁺ | 224.96635 | 150.3 |

| [M+HCOO]⁻ | 286.96729 | 166.1 |

| [M+CH₃COO]⁻ | 300.98294 | 180.3 |

Data from PubChemLite, calculated using CCSbase. uni.lu

Future Directions and Emerging Research Avenues

Development of Next-Generation Photoreactive Indoline (B122111) Systems

The indoline core, particularly when substituted with a nitro group, is known for its photoreactive properties, making it a valuable component in systems that respond to light. Research into the related isomer, 5-bromo-7-nitroindoline, has paved the way for new classes of photoreactive compounds, suggesting a promising research avenue for 7-bromo-5-nitroindoline.

Scientists have successfully synthesized 5-bromo-7-nitroindoline-S-thiocarbamates, which function as a novel group of photoreactive compounds. acs.orgresearchgate.net These molecules can undergo both one-photon and two-photon photolysis, breaking down upon exposure to light at specific wavelengths (e.g., 350 nm and 710 nm). acs.orgresearchgate.net This process, often referred to as "uncaging," allows for the light-induced release of biologically active compounds or other molecules of interest. acs.orgresearchgate.net The photolysis pathway for these thiocarbamates was found to differ from that of more traditional N-acyl-7-nitroindolines, expanding the toolkit for designing photocleavable compounds. acs.orgresearchgate.net

Future research will likely focus on adapting these findings to the this compound scaffold. The development of such derivatives could lead to:

Novel Photocleavable Protecting Groups: These can be used in organic synthesis to protect a functional group during a chemical reaction and then be removed with light, offering a mild and highly specific deprotection strategy. acs.orgresearchgate.net

"Caged" Compounds: Biologically active molecules like neurotransmitters or drugs can be rendered inert by attaching them to the photoreactive indoline derivative. When introduced into a biological system, a targeted application of light can release the active molecule at a precise time and location. acs.orgresearchgate.net

Light-Responsive Materials: Incorporating these photoreactive units into polymers or other materials could allow for the light-induced alteration of material properties.

Exploration of this compound in Supramolecular Chemistry and Materials Science

The molecular structure of this compound makes it an attractive candidate for use in supramolecular chemistry and the design of new materials. The key features that enable this are its specific functional groups, which can participate in non-covalent interactions to build larger, well-ordered structures.

Hydrogen Bonding: The indoline nitrogen atom can act as a hydrogen bond donor, allowing it to interact with other molecules to form complex assemblies.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional interaction that is increasingly used in crystal engineering and the design of liquid crystals and other organized materials.

π-π Stacking: The aromatic portion of the molecule can interact with other aromatic systems through π-π stacking.

Dipole-Dipole Interactions: The electron-withdrawing nitro group creates a strong dipole moment in the molecule, which can drive its self-assembly.

These interactions can be exploited to construct supramolecular polymers, gels, and crystalline networks with tailored properties. Research on related 7-nitroindoline (B34716) derivatives has already suggested their potential utility in materials science. researchgate.net Future work in this area could involve designing and synthesizing liquid crystals, porous organic frameworks, or sensors where the assembly and function are dictated by the specific interactions of the this compound building block.

Advanced Applications in Targeted Drug Delivery and Biosensing

The unique properties of this compound open up possibilities for its use in sophisticated biomedical applications, particularly in targeted drug delivery and the development of sensitive biosensors.

The photorelease or "uncaging" capability discussed previously is directly applicable to targeted drug delivery. acs.orgresearchgate.net A therapeutic agent could be chemically "caged" with a this compound derivative, circumnavigating the body in an inactive state. Upon reaching a target tissue, such as a tumor, focused light could be applied to trigger the release of the active drug, maximizing its therapeutic effect while minimizing side effects elsewhere in the body.

In the field of biosensing, indole (B1671886) derivatives are recognized for their electrochemical properties. researchgate.net The specific electronic characteristics of this compound could be harnessed to develop novel electrochemical biosensors. By incorporating this molecule into a polymer matrix on an electrode, it could be used to detect specific biological molecules through changes in electrical signals. Furthermore, the potential for this compound to be a precursor to fluorescent molecules makes it a candidate for the development of optical biosensors or probes for cellular imaging.

Green Chemistry Approaches for Sustainable Synthesis of this compound

As with any chemical of industrial and academic interest, developing sustainable and environmentally friendly methods for the synthesis of this compound is a critical future direction. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One promising technique applicable to the synthesis of related compounds is continuous flow hydrogenation. acs.org This method, used for the reduction of 5-nitroindoline, involves pumping the starting material through a tube containing a catalyst. acs.org Compared to traditional batch chemistry, flow processes can offer superior temperature control, improved safety, and higher yields, all while minimizing solvent and reagent waste. Applying this technique to the synthesis or modification of this compound could represent a significant step towards a more sustainable manufacturing process.

Other green chemistry avenues for exploration include:

Catalytic Methods: Developing novel catalysts for the bromination and nitration steps that increase efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Investigating the use of safer, bio-based, or recyclable solvents to replace traditional volatile organic compounds.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

By focusing on these green approaches, the scientific community can ensure that the future applications of this compound are not only innovative but also environmentally responsible.

Q & A

Q. Methodological Solutions :

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization).

- Dose-response profiling : Establish full concentration curves to identify non-linear effects .

How can computational tools predict the reactivity and pharmacological potential of this compound?

Advanced Question

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize in vitro testing .

- QSAR modeling : Correlate electronic properties (e.g., nitro group electron-withdrawing effects) with observed bioactivity .

- ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and toxicity risks early in drug development .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

Advanced Question

- Byproduct formation : Bromine’s high reactivity may generate di-substituted byproducts. Mitigate via flow chemistry to improve reaction control .

- Purification bottlenecks : Replace column chromatography with crystallization-driven purification for cost-effective scale-up .

How does the nitro group in this compound influence its chemical stability and reactivity?

Basic Question

The nitro group:

- Deactivates the aromatic ring , directing electrophiles to meta/para positions.

- Enhances oxidative stability but may render the compound sensitive to reducing agents (e.g., Pd/C hydrogenation) .

Advanced Question

Study nitro group reduction pathways using in situ FTIR to monitor intermediates. Compare reductants (e.g., Zn/HCl vs. catalytic hydrogenation) for selective amine formation .

What interdisciplinary approaches are critical for advancing this compound research?

Advanced Question

- Chemical biology : Use fluorescent probes (e.g., BODIPY-tagged derivatives) to track cellular uptake .

- Materials science : Explore its utility in organic semiconductors, leveraging bromine’s role in cross-coupling reactions for polymer synthesis .

How can researchers design robust SAR studies for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.